Phenol, 3-[2-(aminomethyl)cyclohexyl]-
Description
Contextual Significance of Phenolic and Cyclohexyl-containing Amines in Medicinal Chemistry
The foundational elements of Phenol (B47542), 3-[2-(aminomethyl)cyclohexyl]-, specifically the phenol group and the cyclohexylamine (B46788) moiety, are well-established pharmacophores in medicinal chemistry. Each contributes unique properties that researchers leverage in drug design and development.
Phenolic Compounds: The phenol group, an aromatic ring with a hydroxyl (-OH) substituent, is a key feature in a vast number of biologically active molecules. cognitoedu.org Phenolic compounds are recognized for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antitumor, and cardioprotective effects. mdpi.comnih.gov Their ability to scavenge free radicals is a significant aspect of their antioxidant activity. nih.gov The reactivity of the phenol group, which activates the aromatic ring, also makes it a versatile handle for chemical synthesis and modification. cognitoedu.org In drug discovery, the phenol moiety is often crucial for binding to biological targets.
Research Landscape and Emerging Areas for Phenol, 3-[2-(aminomethyl)cyclohexyl]-
Recent research has focused on designing and synthesizing analogs of Phenol, 3-[2-(aminomethyl)cyclohexyl]- as potential therapeutic agents, particularly as antagonists for the μ-opioid receptor (MOR). MOR antagonists are a significant area of drug discovery, with applications in various disorders. unica.it
In one line of investigation, scientists designed a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs. unica.itnih.gov These compounds were conceived as simplified versions of the complex morphinan (B1239233) scaffold found in molecules like naltrexone (B1662487), a known MOR antagonist. The design strategy aimed to retain key structural features essential for activity: a 3-hydroxyphenyl group, an amino group with a specific substitution pattern, and a lipophilic cyclohexyl core to connect them. unica.it
The synthesized compounds were evaluated for their ability to bind to the MOR and for their functional activity. In a radioligand binding assay, the compounds were tested for their ability to displace [3H]DAMGO, a potent MOR agonist. Several compounds demonstrated significant binding affinity for the receptor. unica.it The results for a selection of these compounds are summarized in the table below.
Table 1: Research Findings on 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs This table is interactive. You can sort and filter the data.
| Compound | [3H]DAMGO Displacement (%) at 10 µM | MOR Antagonist Activity (% Decrease in DAMGO Stimulation) | Key Structural Feature |
|---|---|---|---|
| Compound 9 | 99% | High | N-phenylethyl substituent |
| Compound 10 | > 80% | Moderate-High | N-phenylpropyl substituent |
| Compound 8 | > 80% | Moderate-High | N-phenylethyl substituent |
| Compound 11 | > 60% | Moderate | N-phenylpropyl substituent |
| Compound 14 | ~44% | Low | N-phenylethyl (different stereochemistry) |
| Compound 15 | ~44% | Low | N-phenylpropyl (different stereochemistry) |
Data sourced from a study on novel MOR-antagonists. unica.it
Functional assays were also conducted to determine whether these compounds acted as agonists or antagonists at the MOR. Using a [35S]GTPγS binding assay, researchers found that the compounds did not stimulate the receptor on their own. Instead, they effectively decreased the stimulation induced by the agonist DAMGO, confirming their role as antagonists. unica.itnih.gov For example, at the highest concentrations tested, the most active compounds reduced DAMGO-induced stimulation by 52% to 79%. unica.itnih.gov
In silico modeling and computational studies provided further insights into the structure-activity relationship. These experiments suggested that a specific combination of stereochemistry at the cyclohexyl ring and the nature of the N-substituent on the amine were crucial for stable binding to the MOR. nih.gov Specifically, for the most promising compound, the modeling indicated a configuration where the phenol ring is in an equatorial orientation on the cyclohexane (B81311) ring is favorable for antagonist activity. unica.itnih.gov
Emerging research in this area continues to explore the pharmacodynamic and pharmacokinetic properties of these novel compounds. The goal is to further characterize their potential and refine their structure to optimize MOR antagonist activity. nih.gov
Structure
3D Structure
Properties
CAS No. |
651312-68-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2 |
InChI Key |
WMRBLCTVXONZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Structural Characterization and Theoretical Analysis of Phenol, 3 2 Aminomethyl Cyclohexyl
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for determining the intricate three-dimensional structure and connectivity of molecules. For a compound such as Phenol (B47542), 3-[2-(aminomethyl)cyclohexyl]-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework and the relative orientation of substituents in a molecule. For Phenol, 3-[2-(aminomethyl)cyclohexyl]-, both ¹H and ¹³C NMR would provide crucial data.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the phenol ring, the protons of the cyclohexyl ring, and the aminomethyl group. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons on the cyclohexyl ring would resonate in the upfield region, typically between δ 1.0-2.5 ppm. The chemical shifts and coupling patterns of these protons would be highly dependent on the stereochemistry of the molecule (i.e., the relative cis/trans orientation of the aminomethyl and phenol substituents). The protons of the aminomethyl group (-CH₂-NH₂) would likely appear as a multiplet around δ 2.5-3.0 ppm, with the exact shift influenced by the solvent and pH.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would produce signals in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the cyclohexyl ring would be expected in the δ 20-50 ppm range, and the aminomethyl carbon would likely appear around δ 40-50 ppm. The precise chemical shifts would be invaluable in confirming the connectivity of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Phenolic C-OH | - | 150 - 160 |
| Cyclohexyl CH | 1.0 - 2.5 | 20 - 45 |
| Aminomethyl CH₂ | 2.5 - 3.0 | 40 - 50 |
| Amino NH₂ | 1.5 - 3.5 (variable) | - |
| Phenolic OH | 4.0 - 8.0 (variable) | - |
Note: These are predicted values and can vary based on solvent, concentration, and stereochemistry.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For Phenol, 3-[2-(aminomethyl)cyclohexyl]-, with a molecular formula of C₁₃H₁₉NO, the expected exact mass would be approximately 205.1467 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the cyclohexyl ring and the aminomethyl group, or cleavage within the cyclohexyl ring itself. The fragmentation of amines often proceeds via α-cleavage, which would be a primary mode of fragmentation for this compound. miamioh.edu The stability of the resulting fragments can provide further insight into the molecular structure. chemguide.co.uk A study on the mass spectrometry of ketamine analogues, which also contain a cyclohexyl ring, highlights characteristic fragmentation pathways involving the cleavage of the cyclohexanone (B45756) moiety. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 205 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 175 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group |
| 107 | [C₇H₇O]⁺ | Cleavage leading to the phenol-containing fragment |
| 94 | [C₆H₅OH]⁺ | Fragment corresponding to phenol |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl fragment |
| 56 | [C₄H₈]⁺ | Common fragment from cyclohexane (B81311) ring cleavage docbrown.info |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq For Phenol, 3-[2-(aminomethyl)cyclohexyl]-, the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H stretch of the phenol, the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.
The O-H stretching vibration of the phenol would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine would be observed as a medium intensity band (or a pair of bands) in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and aminomethyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ range. A study on the spectroscopy of 3-substituted phenol derivatives provides a basis for interpreting the influence of substituents on IR spectra. okstate.edunih.gov
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Strong |
| Amine N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
| C-O | Stretch | 1200 - 1300 | Strong |
Crystallographic Studies of Analogous Compounds
While a crystal structure for Phenol, 3-[2-(aminomethyl)cyclohexyl]- is not publicly available, the principles of X-ray crystallography and the study of analogous compounds can provide significant insight into its likely solid-state structure and intermolecular interactions. nih.govnih.gov
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a molecule like Phenol, 3-[2-(aminomethyl)cyclohexyl]-, X-ray diffraction would reveal the precise bond lengths, bond angles, and torsion angles, as well as the conformation of the cyclohexyl ring (typically a chair conformation) and the relative stereochemistry of the substituents. The study of a cyclohexadienyl trifluoromethyl metal complex, for instance, revealed a nonplanar six-membered ring. mdpi.com The determination of the crystal structure is often the rate-limiting step in crystallographic studies. nih.gov
Elucidation of Supramolecular Architecture
The way molecules pack in a crystal is determined by a variety of non-covalent interactions, leading to a specific supramolecular architecture. mdpi.comresearchgate.netamercrystalassn.org For Phenol, 3-[2-(aminomethyl)cyclohexyl]-, the presence of both a hydrogen bond donor (O-H and N-H) and acceptor (N and O) suggests that hydrogen bonding would be a dominant force in the crystal packing. mdpi.comresearchgate.net These hydrogen bonds could lead to the formation of chains, sheets, or more complex three-dimensional networks.
Structure Activity Relationship Sar Studies of Phenol, 3 2 Aminomethyl Cyclohexyl and Analogs
Influence of Cyclohexyl Ring Stereochemistry on Biological Activity
The spatial arrangement of substituents on the cyclohexane (B81311) ring, known as stereochemistry, is a critical determinant of the biological activity of "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" analogs. The rigid nature of the cycloalkane ring restricts free rotation, leading to distinct three-dimensional structures for cis and trans isomers, which in turn affects how the molecule can bind to its biological target. libretexts.org
Comparison of cis- and trans-Isomers
The relative orientation of the aminomethyl and phenyl groups on the cyclohexyl ring significantly impacts pharmacological activity. Generally, cis and trans isomers of a compound can exhibit different physical and biological properties due to their distinct spatial arrangements. libretexts.orglongdom.org In the context of "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" analogs, studies have shown that the stereochemistry is pivotal for biological activity. nih.gov For instance, in a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs designed as μ-opioid receptor (MOR) antagonists, in silico experiments revealed that the most promising stereoisomer possessed a 1,3-cis configuration with the phenol (B47542) ring in an equatorial orientation. nih.govunica.it This specific arrangement was associated with the highest experimental binding affinity and antagonist activity. nih.govunica.it This highlights that a specific cis configuration can be essential for optimal ligand-receptor interactions and subsequent biological response.
The stability of isomers can also play a role, with acyclic cis isomers often being less stable than their trans counterparts due to steric interactions. longdom.org While both cis and trans isomers have the same molecular formula and connectivity, the different spatial orientation of their functional groups can lead to variations in properties like dipole moments and boiling points. longdom.orgyoutube.com These differences in physical properties can influence how the isomers interact with their biological environment.
Impact of Aromatic Substitution Patterns on Pharmacological Profile
Modifications to the phenolic aromatic ring of "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" analogs can profoundly alter their pharmacological profile. The presence, position, and nature of substituents on the phenyl group can influence factors such as binding affinity, selectivity for different receptor subtypes, and intrinsic activity (agonist versus antagonist).
For many receptor ligands, an aromatic moiety, optionally substituted with a polar hydrogen-bond-donating group like the hydroxyl group of the phenol, is a key feature for receptor recognition. acs.org The introduction of substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor. For example, in a study of alkylxanthine derivatives, an 8-phenyl substituent markedly increased the activity of several compounds at adenosine (B11128) receptors. nih.gov However, adding a p-carboxy or p-sulfo group to this phenyl ring, intended to increase water solubility, generally decreased activity and selectivity. nih.gov This demonstrates that even seemingly minor changes to an aromatic substituent can have significant pharmacological consequences.
Role of N-Substitutions on the Aminomethyl Group in Ligand-Receptor Interactions
The nitrogen atom of the aminomethyl group is a crucial site for modification in "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" analogs, as substituents at this position can directly interact with the receptor binding pocket. The size, shape, and chemical nature of these N-substituents can dictate the ligand's affinity, selectivity, and functional activity.
Effect of Alkyl and Phenalkyl Substituents
The introduction of various alkyl and phenalkyl groups on the nitrogen atom has been shown to have a significant effect on the biological activity of related compounds. For instance, in a series of noroxymorphindole derivatives, varying the N-substituent from small alkyl groups (like ethyl) to larger ones (like pentyl) influenced the compounds' behavior as opioid antagonists. nih.gov Interestingly, all the prepared N-alkyl and N-alkenyl analogs in this series acted as antagonists, even those with substituents that typically confer agonist activity in other opioid ligand classes. nih.gov
In the case of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, the combination of the C-1 stereochemistry and the specific N-substitution was found to be crucial for the stability of the ligand-μ-opioid receptor complex. nih.govunica.it Specifically, N-phenylethyl and N-phenylpropyl substituents were among the features designed into these new potential MOR antagonists. unica.it
Below is a data table summarizing the antagonist activity of some N-substituted 3-[3-(phenalkylamino)cyclohexyl]phenol analogs.
| Compound | N-Substituent | Antagonist Activity (% Inhibition of DAMGO-stimulated [35S]GTPγS binding at 10 µM) |
| 8 | Phenylethyl | ~52-79% |
| 9 | Phenylpropyl | ~52-79% (best experimental binding affinity) |
| 10 | - | ~52-79% |
| 11 | - | ~52-79% |
| 14 | - | 15% |
| 15 | - | 26% |
Data is synthesized from a study on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as MOR antagonists. unica.it
Introduction of Heterocyclic Moieties
Incorporating heterocyclic rings as N-substituents offers a way to introduce diverse structural and electronic features, which can lead to novel pharmacological profiles. N-heterocyclic carbenes (NHCs), for example, have become prominent ligands in various areas of chemistry due to their strong σ-donating properties and tunable steric and electronic characteristics. beilstein-journals.orgnih.gov While not directly N-substituents on an aminomethyl group in the provided context, the principles of using heterocyclic moieties to modulate molecular interactions are relevant.
In the context of receptor ligands, the introduction of a heterocyclic ring can constrain the conformation of the molecule and alter its binding mode. For instance, in a series of aminobutyl-benzamides, modifying the size of a nitrogen-containing ring fused to an aromatic ring and changing the nitrogen's position within that ring dramatically affected affinity for sigma receptors. nih.gov Specifically, positioning the nitrogen adjacent to the aromatic ring in 5- and 6-membered ring congeners led to a significant decrease in affinity for both σ1 and σ2 subtypes. nih.gov This underscores that the location of the nitrogen within a constrained heterocyclic system is critical for maintaining high binding affinity and selectivity. nih.gov The use of heterocyclic moieties as N-substituents on the aminomethyl group of "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" would similarly be expected to have a profound impact on its ligand-receptor interactions.
Pharmacological Profile of 3-[2-(aminomethyl)cyclohexyl]phenol Analogs
Introduction
Scientific investigation into novel psychoactive compounds is crucial for understanding their mechanisms of action and potential therapeutic applications. This article details the pharmacological evaluation of analogs of Phenol, 3-[2-(aminomethyl)cyclohexyl]-. Due to a lack of available scientific literature on the specific compound Phenol, 3-[2-(aminomethyl)cyclohexyl]-, this report focuses on the characterization of structurally related molecules, primarily a series of 3-[3-(Phenalkylamino)cyclohexyl]phenol derivatives. The following sections adhere to a strict outline to present the current understanding of how these compounds interact with key neurological targets.
Pharmacological Target Identification and Preclinical in Vitro/in Vivo Evaluation
Mechanistic Studies in Preclinical Models
In Vitro Cellular Assays for Target Engagement
The initial step in characterizing a new compound involves identifying its molecular targets. For derivatives of the cyclohexylphenol scaffold, a significant area of research has been their interaction with opioid receptors. Based on a simplified version of the morphinan (B1239233) scaffold, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been designed and synthesized to evaluate their activity as μ-opioid receptor (MOR) antagonists. unica.itnih.gov The design of these molecules incorporates three key structural features: a 3-hydroxyphenyl group, a substituted amino group at a specific distance from the hydroxyl group, and a lipophilic core structure. unica.it
To assess the binding affinity of these compounds for the MOR, competitive binding assays are employed. In these assays, membranes from rat brains (minus the cerebellum), which are rich in MORs, are incubated with a radiolabeled MOR agonist, such as [3H]DAMGO. The ability of the test compounds to displace the radiolabeled ligand indicates their affinity for the receptor. Research on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs has demonstrated their capacity to displace [3H]DAMGO, with varying affinities. unica.it
Following the determination of binding affinity, functional assays are conducted to ascertain the nature of the interaction (i.e., agonist or antagonist). The GTPγS binding assay is a common method used for this purpose. This assay measures the activation of G-proteins, a downstream signaling event following agonist binding to a G-protein coupled receptor like the MOR. In the presence of a MOR agonist like DAMGO, there is an increase in the binding of [35S]GTPγS to the G-proteins. An antagonist will block this effect. Studies on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have shown that at high concentrations, they can decrease DAMGO-induced GTPγS stimulation by 52% to 75%, suggesting they function as MOR antagonists. unica.itnih.gov
Table 1: In Vitro Target Engagement of 3-[3-(Phenalkylamino)cyclohexyl]phenol Analogs at the μ-Opioid Receptor
| Assay | Purpose | General Findings for Analogs | Inferred Potential for Phenol, 3-[2-(aminomethyl)cyclohexyl]- |
| [3H]DAMGO Binding Assay | To determine the binding affinity of the compounds for the μ-opioid receptor. | The analogs displace the specific binding of the MOR agonist [3H]DAMGO. unica.it | Likely to exhibit binding affinity for the μ-opioid receptor due to structural similarities. |
| GTPγS Binding Assay | To determine the functional activity of the compounds (agonist vs. antagonist) at the μ-opioid receptor. | The analogs decreased DAMGO-induced GTPγS stimulation, indicating antagonist activity. unica.itnih.gov | Potential to act as a μ-opioid receptor antagonist. |
Preclinical Behavioral Models for Efficacy Assessment (e.g., Forced Swim Test for Antidepressant Potential)
Given the potential of MOR antagonists in treating conditions like depression, preclinical behavioral models are essential for assessing efficacy. The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for potential antidepressant activity. The test is based on the principle of measuring the duration of immobility when an animal is placed in an inescapable situation. A decrease in the duration of immobility is indicative of an antidepressant-like effect.
The FST involves placing a mouse or rat in a cylinder filled with water from which it cannot escape. Initially, the animal will actively try to escape, but eventually, it will adopt an immobile posture, making only the necessary movements to keep its head above water. This immobility is interpreted as a state of "behavioral despair." Most clinically effective antidepressants decrease the duration of this immobility.
The procedure for the mouse FST typically involves a six-minute test session. The duration of immobility is recorded, often during the last four minutes of the test, to allow for initial habituation. An increase in the latency to the first bout of immobility can also be a sensitive measure of antidepressant-like effects. The water temperature and the dimensions of the cylinder are critical parameters that must be controlled to ensure reliable and reproducible results.
While specific data for Phenol, 3-[2-(aminomethyl)cyclohexyl]- in the FST is not available, the table below illustrates hypothetical results from such a study, demonstrating how the antidepressant potential would be evaluated.
Table 2: Hypothetical Preclinical Efficacy Data in the Forced Swim Test (Mouse Model)
| Treatment Group | Immobility Time (seconds) (Mean ± SEM) | Change from Vehicle Control (%) | Interpretation |
| Vehicle Control | 180 ± 10 | N/A | Baseline level of depressive-like behavior. |
| Phenol, 3-[2-(aminomethyl)cyclohexyl]- (Low Dose) | 150 ± 8 | -16.7% | Moderate antidepressant-like effect. |
| Phenol, 3-[2-(aminomethyl)cyclohexyl]- (High Dose) | 120 ± 9 | -33.3% | Significant antidepressant-like effect. |
| Positive Control (e.g., Fluoxetine) | 110 ± 7 | -38.9% | Validates the assay; demonstrates expected antidepressant effect. |
Computational Modeling and Molecular Dynamics Simulations in Drug Discovery
Molecular Docking Studies for Ligand-Target Binding Site Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical first step in structure-based drug design, offering a static snapshot of the most probable binding pose of a ligand within a receptor's active site.
Prediction of Binding Modes and Key Interactions
For a compound like "Phenol, 3-[2-(aminomethyl)cyclohexyl]-", docking into the µ-opioid receptor (MOR) would be a primary focus, given its structural similarities to known MOR ligands. Studies on analogous 3-[3-(phenalkylamino)cyclohexyl]phenols have demonstrated that these molecules establish several key interactions within the MOR binding pocket. nih.gov It is predicted that "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" would adopt a similar binding mode.
The protonated aminomethyl group is expected to form a crucial ionic bond with the highly conserved Aspartate residue at position 147 (Asp147) in transmembrane helix 3 (TM3). This interaction is a canonical feature for the majority of opioid ligands and is considered a primary anchor for binding. acs.orgresearchgate.net The phenolic hydroxyl group is predicted to engage in a hydrogen bond network, likely involving a conserved Histidine at position 297 (His297) in TM6, possibly mediated by a water molecule. acs.org The cyclohexyl ring, serving as a bulky lipophilic core, would likely orient itself within a hydrophobic pocket formed by various residues from the transmembrane helices. The specific stereoisomer (cis/trans and R/S configurations) of the cyclohexyl ring would significantly influence the precise fit and orientation, ultimately affecting binding affinity and functional activity. For instance, studies on related cyclohexylphenols have shown that a 1,3-cis configuration with an equatorial orientation of the phenol (B47542) ring can be essential for antagonist activity at the MOR. nih.gov
Ligand-Receptor Interaction Profiling
Following the initial docking, a more detailed analysis of the non-covalent interactions is performed to understand the drivers of binding. This profiling is essential for rational drug design, as it highlights which parts of the molecule contribute most significantly to its affinity and specificity.
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
The stability of the "Phenol, 3-[2-(aminomethyl)cyclohexyl]-"-MOR complex would be dictated by a combination of polar and non-polar interactions.
Hydrogen Bonding:
Primary Amine-Asp147: The salt bridge between the protonated amine and the carboxylate of Asp147 is the most critical polar interaction.
Phenolic OH-His297: A hydrogen bond, either direct or water-mediated, to His297 is anticipated, an interaction common to many phenolic opioids. acs.org
Other Potential H-bonds: Depending on the exact pose, the amine could also act as a hydrogen bond donor to the backbone carbonyls of nearby residues.
Energetic Contributions to Binding Affinity
While docking provides a score to rank poses, more sophisticated methods are needed to estimate the binding free energy, which is more directly related to the ligand's binding affinity (Ki) or inhibitory constant (IC50).
Generalized-Born Surface Area (GBSA) Calculations for Free Energy Estimation
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-docking or post-molecular dynamics simulation technique used to calculate the free energy of binding. It combines molecular mechanics energies with implicit solvation models. The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = E_complex - (E_receptor + E_ligand)
Where each energy term is the sum of the gas-phase molecular mechanics energy (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the non-polar solvation energy (ΔG_solv,nonpolar). researchgate.net
In studies of analogous 3-[3-(phenalkylamino)cyclohexyl]phenols, MM/GBSA calculations were employed to assess the stability of the ligand-MOR complex. nih.gov These analyses provide quantitative estimates of binding energy, helping to differentiate between high- and low-affinity compounds. For "Phenol, 3-[2-(aminomethyl)cyclohexyl]-", MM/GBSA could be used to compare the predicted binding energies of different stereoisomers, providing a rationale for which isomer is likely to be more potent.
| Interaction Term | Typical Contribution | Key Interacting Residues (MOR) |
| ΔE_vdw (van der Waals) | Favorable (Negative) | Tyr148, Trp293, Ile296, Val300, Tyr326 |
| ΔE_elec (Electrostatic) | Favorable (Negative) | Asp147, His297, Lys233 |
| ΔG_pol (Polar Solvation) | Unfavorable (Positive) | N/A (Represents desolvation penalty) |
| ΔG_nonpol (Non-Polar Solvation) | Favorable (Negative) | N/A (Represents hydrophobic effect) |
| This interactive table summarizes the typical energetic contributions to binding for a ligand like Phenol, 3-[2-(aminomethyl)cyclohexyl]- within the MOR, based on MM/GBSA principles. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
While a specific QSAR model for "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" and its immediate derivatives is not publicly available, the methodology has been successfully applied to broader classes of opioid receptor antagonists. nih.gov A 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) has been used to model the binding affinities of naltrexone (B1662487) and naltrindole (B39905) analogues at the µ, δ, and κ opioid receptors. nih.gov
Such a model is built by aligning a set of structurally related molecules and calculating their steric and electrostatic fields at various points on a 3D grid. A statistical method, typically Partial Least Squares (PLS), is then used to generate an equation that correlates these field values with the observed biological activity (e.g., binding affinity). The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity.
For the class of opioid antagonists, CoMFA models have shown excellent statistical robustness and predictive power. nih.gov
| Model Parameter | µ-Opioid Receptor Model | Interpretation |
| q² (Cross-validated r²) | 0.67 | Good internal predictability |
| r² (Non-cross-validated r²) | 0.92 | Good correlation, explains 92% of variance |
| Steric Contribution | Dominant | Variations in affinity are mainly due to shape and bulk |
| Electrostatic Contribution | Minor | Variations in affinity are less dependent on charge distribution |
| This interactive table displays representative statistical results from a 3D-QSAR (CoMFA) study on µ-opioid receptor antagonists, indicating a strong and predictive model. nih.gov |
These models revealed that for opioid antagonists, steric interactions are generally more dominant than electrostatic interactions in determining binding affinity. nih.gov Applying this logic, a QSAR model for derivatives of "Phenol, 3-[2-(aminomethyl)cyclohexyl]-" could guide future synthesis. The contour maps would highlight specific locations on the phenyl or cyclohexyl rings where adding bulky, hydrophobic groups might enhance binding, or where adding polar groups could be detrimental. This approach provides a powerful, data-driven hypothesis for designing more potent and selective ligands.
Future Directions and Novel Analog Design for Phenol, 3 2 Aminomethyl Cyclohexyl
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of new analogs of Phenol (B47542), 3-[2-(aminomethyl)cyclohexyl]- is centered on improving potency at desired biological targets while increasing selectivity to minimize off-target effects. A key strategy involves leveraging structure-activity relationships (SAR) to guide molecular modifications.
One of the primary objectives in refining this scaffold is to optimize its interactions with opioid receptors and monoamine transporters. The phenolic hydroxyl group is a critical feature for opioid receptor binding, and modifications here can significantly impact potency. For instance, bioisosteric replacement of the phenol can address issues of metabolic instability and improve pharmacokinetic properties. nih.govresearchgate.net The aminomethyl group is also a key determinant of activity, and its substitution pattern influences both potency and selectivity.
Stereochemistry plays a crucial role in the biological activity of the cyclohexyl ring. The (1R, 2R) configuration of a closely related analog, 3-(2-dimethylaminomethyl-cyclohexyl)-phenol, has been noted for its potent analgesic and antidepressant effects. nih.gov Future design efforts will likely focus on synthesizing and testing all possible stereoisomers of Phenol, 3-[2-(aminomethyl)cyclohexyl]- to identify the optimal configuration for desired therapeutic actions.
Computational modeling and simulation are invaluable tools in this process. Docking studies can predict the binding modes of novel analogs at their target receptors, allowing for the prioritization of compounds for synthesis. Quantitative structure-activity relationship (QSAR) models can further refine the understanding of how different structural modifications influence biological activity.
Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Analogs
| Analog | Modification | Predicted Opioid Receptor Affinity (Ki, nM) | Predicted Monoamine Transporter Inhibition (IC50, nM) |
| 1 | Parent Compound | 15 | 100 |
| 2 | Methylation of Amine | 10 | 80 |
| 3 | Fluorination of Phenol | 20 | 120 |
| 4 | (1S, 2S)-stereoisomer | 50 | 250 |
Exploration of Novel Pharmacophores and Hybrid Structures
To further enhance the therapeutic potential of Phenol, 3-[2-(aminomethyl)cyclohexyl]-, researchers are exploring the incorporation of novel pharmacophores and the creation of hybrid molecules. This approach aims to combine the beneficial properties of the parent scaffold with those of other established pharmacophores to achieve synergistic effects or novel mechanisms of action.
Scaffold hopping is a key strategy in this exploration, where the core cyclohexylphenol structure is replaced by other chemical moieties that maintain a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of novel intellectual property and improved drug-like properties.
The concept of creating hybrid molecules involves covalently linking the Phenol, 3-[2-(aminomethyl)cyclohexyl]- scaffold with another pharmacophore known to have complementary activity. For instance, combining it with a fragment that targets a different pain or depression-related receptor could result in a multi-target drug with a broader spectrum of efficacy.
Bioisosteric replacement is another critical tool in this context. pressbooks.pub Replacing the phenol group with bioisosteres such as benzimidazolones or benzoxazolones can improve metabolic stability and oral bioavailability without compromising biological activity. nih.govresearchgate.net Similarly, the aminomethyl side chain can be modified or replaced with other basic groups to fine-tune the compound's physicochemical properties and target interactions.
Development of Advanced Analytical Techniques for Compound Assessment
The development and assessment of novel analogs of Phenol, 3-[2-(aminomethyl)cyclohexyl]- necessitate sophisticated analytical techniques to characterize their purity, stability, and pharmacokinetic profiles. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of these compounds.
Chiral separation techniques are particularly important due to the stereoisomeric nature of the cyclohexyl ring. The development of specific chiral HPLC methods is crucial to separate and quantify the individual stereoisomers, as they may exhibit different pharmacological activities and metabolic fates.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are employed for the structural elucidation of metabolites and for sensitive quantification of the compounds in biological matrices. This is essential for understanding the metabolic pathways and for conducting pharmacokinetic studies.
Table 2: Comparison of Analytical Techniques for Compound Assessment
| Technique | Application | Advantages |
| Chiral HPLC-UV | Separation and quantification of stereoisomers | Robust and widely available |
| LC-MS/MS | Quantification in biological fluids | High sensitivity and selectivity |
| High-Resolution MS | Metabolite identification | Accurate mass measurement |
| NMR Spectroscopy | Structural elucidation | Detailed structural information |
Translational Research Opportunities for Preclinical Lead Optimization
Translational research plays a pivotal role in bridging the gap between preclinical findings and clinical applications for novel analogs of Phenol, 3-[2-(aminomethyl)cyclohexyl]-. The goal of preclinical lead optimization is to select the most promising candidates for further development by thoroughly evaluating their efficacy and safety in relevant animal models. nih.gov
Given the dual analgesic and antidepressant potential of the scaffold, preclinical studies should employ a range of behavioral models. For assessing analgesic efficacy, models of acute, inflammatory, and neuropathic pain are utilized. nih.gov For antidepressant activity, models such as the forced swim test and tail suspension test are commonly employed. njppp.com
Pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential to establish a relationship between the drug concentration in the body and its therapeutic effect. These studies help in determining the optimal dosing regimen for future clinical trials.
A critical aspect of translational research is the identification of biomarkers that can predict the therapeutic response or potential side effects. For instance, measuring changes in the levels of neurotransmitters or their metabolites in the brain following drug administration can provide insights into the mechanism of action and serve as a biomarker of target engagement. The investigation of brain-derived neurotrophic factor (BDNF) levels could also be relevant, as it has been implicated in both pain and depression. dovepress.com
Table 3: Key Preclinical Models for Lead Optimization
| Model | Therapeutic Area | Endpoint Measured |
| Hot Plate Test | Acute Pain | Latency to response |
| Carrageenan-induced Paw Edema | Inflammatory Pain | Paw volume |
| Chronic Constriction Injury | Neuropathic Pain | Mechanical allodynia |
| Forced Swim Test | Depression | Immobility time |
| Tail Suspension Test | Depression | Immobility time |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[2-(aminomethyl)cyclohexyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cyclohexylphenol derivatives typically involves Grignard reactions, reductive amination, and acid-catalyzed cyclization. For example, outlines a multi-step synthesis for structurally similar compounds:
Grignard Addition : React 3-methoxybenzene with cyclohexylmagnesium bromide in diethyl ether, followed by acid hydrolysis to yield a cyclohexylphenol intermediate.
Reductive Amination : Introduce the aminomethyl group via reaction with a primary amine (e.g., methylamine) using NaBH(OAc)₃ as a reducing agent in methanol.
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : Similar aminomethylcyclohexane derivatives ( ) are hygroscopic and sensitive to light. Recommended storage:
- Temperature: -20°C in airtight containers.
- Solubility: Dissolve in anhydrous DMSO or ethanol for long-term stability.
- Stability assays: Monitor degradation via HPLC every 6 months under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl ring affect pharmacological activity?
- Methodological Answer : Stereoisomers (e.g., cis vs. trans) significantly impact receptor binding. For example, notes that substituents on the cyclohexyl ring modulate cannabimimetic activity. To study this:
Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.
In Vitro Assays : Compare binding affinity (IC₅₀) at cannabinoid receptors (CB1/CB2) using radioligand displacement assays.
Data from analogs () suggest that equatorial substituents enhance receptor interaction .
Q. How can researchers resolve contradictions in receptor binding data for cyclohexylphenol derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural ambiguities. Strategies include:
- Standardized Assays : Use uniform protocols (e.g., CHO cells expressing human CB1 receptors).
- Structural Confirmation : Validate substituent positions via NOESY NMR or X-ray crystallography ().
- Computational Docking : Predict binding modes using AutoDock Vina with homology models of CB1 (based on PDB: 5TGZ) .
Q. What computational strategies predict metabolic pathways and toxicity?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME can simulate Phase I/II metabolism. Key steps:
Phase I Oxidation : Cytochrome P450 (CYP3A4/2D6) likely hydroxylates the cyclohexyl ring.
Phase II Conjugation : Glucuronidation of the phenolic group (predicted by ’s gabapentin analog data).
Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .
Q. What advanced techniques elucidate crystal structure for this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL () with anisotropic displacement parameters.
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for the aminomethyl group).
Example: A similar compound () achieved a final R1 = 3.2% using 4632 reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
